(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-amino acid derivative.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Carbamate Formation: The carbamic acid tert-butyl ester moiety is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It serves as a building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its chirality (3S,4R) is crucial for the biological activity of derivatives synthesized from it.
2. Inhibitory Activity
Research indicates that derivatives of this compound exhibit inhibitory activity in specific biological pathways. For example, it has been associated with the inhibition of the fractalkine-CX3CR1 pathway, which plays a role in neuroinflammation and neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.
Synthesis and Derivatives
The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can be achieved through various methods, often involving the reaction of pyrrolidine derivatives with carbamic acid derivatives. The ability to modify this compound to create analogs allows researchers to explore a wide range of pharmacological activities.
| Derivative | Activity | Reference |
|---|---|---|
| 4-Fluoropyrrolidine derivative | Antidepressant effects | |
| Acetic acid derivatives | Anti-inflammatory properties |
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Neuroprotective Effects : A study published in 2021 demonstrated that certain derivatives showed neuroprotective effects in animal models of neurodegeneration, suggesting their potential use as therapeutic agents .
- Antidepressant Activity : Another study highlighted the antidepressant-like effects of modified pyrrolidine compounds based on this structure, indicating their promise in treating mood disorders .
Mechanism of Action
The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Molecular Comparison
Key Observations:
- Pyrrolidine vs. Piperidine Rings : Piperidine derivatives (e.g., ) exhibit larger ring sizes, altering conformational flexibility and steric interactions compared to pyrrolidine-based compounds.
- Methyl Group (Target Compound): Balances lipophilicity and steric demand, favoring passive diffusion in biological systems.
Pharmacological Activity:
- Methyl and Fluorine Substituents : Methyl carbamates are associated with strong physostigmine-like activity (e.g., intestinal peristalsis stimulation), as seen in related compounds . Fluorinated analogs may exhibit altered pharmacokinetics due to fluorine’s electronegativity .
- Aromatic Derivatives : Compounds like and may show enhanced receptor binding but higher toxicity risks due to increased lipophilicity.
Biological Activity
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H19N2O2
- Molecular Weight : 199.27 g/mol
- CAS Number : 2097068-61-4
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, which can enhance synaptic transmission and has implications for neurodegenerative diseases .
Biological Activities
- Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of Alzheimer's disease, where AChE inhibition can improve cognitive function .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by modulating cytokine release and reducing the expression of inflammatory markers in vitro .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study involving animal models of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory and learning capabilities compared to control groups. The mechanism was linked to the upregulation of neurotrophic factors that promote neuronal survival .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. This suggests its potential utility as a lead compound for developing new antibiotics .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] = 297.14 for C₁₅H₂₁ClN₂O₂) .
- X-ray crystallography : Definitive structural assignment, particularly for resolving stereochemical ambiguities .
What catalytic systems optimize the hydrogenation step in synthesizing this carbamate?
Advanced Research Question
Hydrogenation efficiency depends on:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney Ni for selective reduction without over-hydrogenation .
- Reaction conditions : Moderate temperatures (40–100°C) and inert atmospheres (N₂/Ar) to prevent Boc-group cleavage .
- Substrate pre-treatment : Pre-purification of intermediates via column chromatography to remove catalyst poisons (e.g., sulfur-containing impurities) .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to respiratory and ocular irritation risks .
- Storage : Keep under inert gas (N₂) at 2–8°C to prevent Boc-group hydrolysis .
- Waste disposal : Neutralize with dilute HCl before disposal to avoid releasing reactive amines .
How can computational chemistry models assist in predicting the reactivity of this carbamate?
Advanced Research Question
- DFT calculations : Predict reaction pathways for hydrogenation or coupling steps by analyzing transition-state energies .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
- Solvent effects : COSMO-RS simulations to optimize solvent selection for crystallization or catalytic steps .
What intermediates are commonly utilized in multi-step syntheses of this compound?
Basic Research Question
Key intermediates include:
- Boc-protected boronic acids : For Suzuki-Miyaura coupling with heteroaromatic partners .
- Fluorinated pyridines : Serve as precursors for introducing substituents via nucleophilic substitution .
- Chiral pyrrolidines : Synthesized via enzymatic resolution or asymmetric catalysis to establish stereocenters .
How can researchers address contradictions in reported reaction yields for similar carbamates?
Advanced Research Question
- Parameter optimization : Screen reaction variables (temperature, solvent, catalyst loading) using design-of-experiments (DoE) methodologies .
- Byproduct analysis : LC-MS to identify side products (e.g., de-Boc derivatives) that reduce yields .
- Scale-up studies : Compare batch vs. flow chemistry approaches to mitigate mass transfer limitations .
What chromatographic techniques are effective for resolving enantiomeric impurities?
Basic Research Question
- Chiral HPLC : Use cellulose- or amylose-based columns with hexane/isopropanol mobile phases .
- Supercritical fluid chromatography (SFC) : Higher resolution for polar intermediates with shorter run times .
How do protecting group strategies influence the synthesis of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
